Dysprosium(III) fluoride

Description

Structure

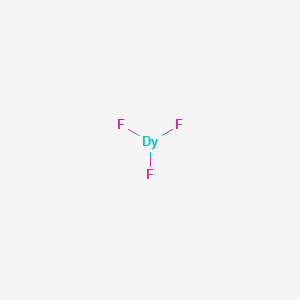

2D Structure

Properties

CAS No. |

13569-80-7 |

|---|---|

Molecular Formula |

DyF3 |

Molecular Weight |

219.495 g/mol |

IUPAC Name |

dysprosium(3+);trifluoride |

InChI |

InChI=1S/Dy.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

FWQVINSGEXZQHB-UHFFFAOYSA-K |

SMILES |

F[Dy](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Dy+3] |

Other CAS No. |

13569-80-7 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Dysprosium(III) Fluoride

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Dysprosium(III) fluoride (DyF₃), a material of significant interest in various research and development sectors, including materials science and drug development. This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and a detailed examination of its structural features.

Introduction

This compound is an inorganic compound with the chemical formula DyF₃. It is a white, crystalline solid that is insoluble in water.[1] The arrangement of its constituent ions in a crystalline lattice dictates its physical and chemical properties, making a thorough understanding of its crystal structure paramount for its application. This guide focuses primarily on the most stable and commonly reported orthorhombic phase of DyF₃, while also acknowledging the existence of other polymorphic forms.

Crystal Structure of Orthorhombic this compound

The predominant crystal structure of this compound at ambient conditions is orthorhombic, belonging to the space group Pnma (No. 62).[2][3] This structure is isostructural with several other rare-earth trifluorides.

Crystallographic Data

The crystallographic parameters for the orthorhombic phase of DyF₃ have been determined through techniques such as X-ray and neutron diffraction. The data presented in Table 1 represents a compilation of typical values found in the literature.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pnma | [2][3] |

| Lattice Parameters | a = 6.460 Å, b = 6.906 Å, c = 4.376 Å | [4] |

| a = 6.4406(2) Å, b = 6.8880(1) Å, c = 4.3671(1) Å | [5] | |

| Unit Cell Volume | 195.1 ų (calculated from first set of lattice parameters) | |

| Formula Units per Cell (Z) | 4 |

Atomic Coordinates and Wyckoff Positions

The atoms in the DyF₃ unit cell occupy specific Wyckoff positions within the Pnma space group. The dysprosium and one of the fluorine atoms are located at the 4c special position, while the remaining fluorine atoms are at the 8d general position.[6][7][8]

| Atom | Wyckoff Position | x | y | z |

| Dy | 4c | 0.25 | 0.05 | 0.25 |

| F1 | 4c | 0.25 | 0.58 | 0.25 |

| F2 | 8d | 0.16 | 0.83 | 0.42 |

Note: The provided atomic coordinates are representative and may vary slightly between different experimental determinations.

Coordination Environment and Bond Distances

In the orthorhombic structure, the Dysprosium ion (Dy³⁺) is coordinated to nine fluoride ions (F⁻), forming a complex coordination polyhedron. The Dy-F bond distances typically range from approximately 2.29 to 2.48 Å.[9]

Other Polymorphic Forms

While the orthorhombic phase is the most well-characterized, hexagonal and trigonal crystal structures of DyF₃ have also been reported.[3][10] Detailed crystallographic data for these phases are less common in the literature. The trigonal phase is reported to crystallize in the P-3c1 space group, with Dy-F bond distances ranging from 2.29 to 2.49 Å.[10]

Experimental Protocols

The synthesis and structural characterization of this compound involve a series of well-defined experimental procedures.

Synthesis of this compound

Several methods are employed for the synthesis of DyF₃, including precipitation, hydrothermal, and solid-state reactions.[1]

A common laboratory-scale synthesis involves the precipitation of DyF₃ from an aqueous solution.

Protocol:

-

Precursor Solution: Prepare an aqueous solution of a soluble dysprosium salt, such as Dysprosium(III) chloride (DyCl₃) or Dysprosium(III) nitrate (Dy(NO₃)₃).

-

Precipitating Agent: Add a fluoride source, typically a 40% hydrofluoric acid (HF) solution or an aqueous solution of sodium fluoride (NaF), to the dysprosium salt solution under constant stirring.[1]

-

Precipitation: A white precipitate of this compound will form immediately.

-

Washing: The precipitate is then collected by filtration or centrifugation and washed several times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a suitable temperature (e.g., 80-100 °C) to obtain the anhydrous DyF₃ powder.

Hydrothermal methods can be used to produce crystalline DyF₃ nanoparticles with controlled morphology.[11]

Protocol:

-

Precursor Mixture: A solution containing a dysprosium salt (e.g., dysprosium nitrate) and a fluoride source (e.g., sodium tetrafluoroborate) is prepared.[1]

-

Autoclave Treatment: The precursor mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140-230 °C) for a defined period (e.g., 24 hours).[11]

-

Cooling and Collection: The autoclave is allowed to cool to room temperature, and the resulting product is collected by filtration or centrifugation.

-

Washing and Drying: The product is washed with deionized water and ethanol and then dried.

Crystal Structure Analysis

The primary technique for determining the crystal structure of DyF₃ is X-ray Diffraction (XRD) on powdered samples. Neutron diffraction can also be employed to provide complementary information, particularly for accurately locating the light fluorine atoms.[4]

Proper sample preparation is crucial for obtaining high-quality diffraction data.

Protocol:

-

Grinding: The DyF₃ powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites.[12]

-

Mounting: The fine powder is then mounted onto a sample holder. Care must be taken to create a flat, smooth surface to minimize preferred orientation effects.[13]

The diffraction pattern is collected using a powder diffractometer. The resulting data is then analyzed using the Rietveld refinement method to determine the crystal structure parameters.[2][5][9]

Workflow:

-

Data Collection: The powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Initial Model: An initial structural model is created based on the known space group (Pnma) and approximate lattice parameters and atomic positions.

-

Rietveld Refinement: A specialized software (e.g., GSAS, FullProf) is used to refine the structural model by minimizing the difference between the calculated and observed diffraction patterns.[4] This iterative process adjusts parameters such as lattice constants, atomic coordinates, and peak shape parameters until the best fit is achieved.

Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Caption: Overview of common synthesis routes for this compound.

Caption: Workflow for the crystal structure determination of DyF₃ via powder XRD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]

- 5. MyScope [myscope.training]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. cacrdelhi.com [cacrdelhi.com]

- 10. Materials Data on DyF3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

A Technical Deep Dive into the Orthorhombic and Hexagonal Crystal Phases of Dysprosium (III) Fluoride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the two primary crystal phases of Dysprosium (III) Fluoride (DyF₃): the commonly observed orthorhombic phase and the less prevalent hexagonal phase. This document details their structural characteristics, synthesis methodologies, and comparative properties, offering valuable insights for researchers in materials science and drug development utilizing lanthanide-based compounds.

Introduction to DyF₃ Crystal Phases

Dysprosium (III) fluoride is an inorganic compound with significant applications owing to the unique magnetic and optical properties of the dysprosium ion. The arrangement of Dy³⁺ and F⁻ ions in the crystal lattice dictates its macroscopic properties. DyF₃ primarily crystallizes in a stable orthorhombic structure at ambient conditions. However, evidence from thermodynamic modeling and phase diagram studies suggests the existence of a hexagonal polymorph, likely stable at elevated temperatures.[1] Understanding the synthesis and characteristics of these distinct phases is crucial for tailoring the material's properties for specific applications.

Structural and Physical Properties

The fundamental differences between the orthorhombic and hexagonal phases of DyF₃ lie in their crystal symmetry and unit cell parameters. The orthorhombic phase is well-documented, while data for the hexagonal phase is less common and often inferred from studies on analogous rare-earth fluorides or high-temperature experiments.

Table 1: Comparison of Crystallographic and Physical Data for Orthorhombic and Hexagonal DyF₃

| Property | Orthorhombic DyF₃ | Hexagonal DyF₃ |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma (No. 62)[2] | P6₃/mmc (No. 194) or similar (tysonite-type) |

| Lattice Parameters | a = 6.456 Å, b = 6.909 Å, c = 4.380 Å[3] | Not definitively reported for pure DyF₃ at standard conditions. Analogous to LaF₃ (a ≈ 7.19 Å, c ≈ 7.36 Å). |

| Molar Mass | 219.50 g/mol | 219.50 g/mol |

| Density (calculated) | 7.46 g/cm³ | Dependent on lattice parameters |

| Appearance | White crystalline powder | Not well-documented, likely a white solid |

| Solubility in water | Insoluble | Insoluble |

Synthesis Methodologies

The synthesis of DyF₃, particularly in nanocrystalline form, is most commonly achieved through wet chemical methods, which typically yield the stable orthorhombic phase. Solid-state reactions are also employed for producing bulk crystalline material.

Hydrothermal Synthesis of Orthorhombic DyF₃ Nanoparticles

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled size and morphology. The following protocol is a representative example for the synthesis of orthorhombic DyF₃ nanoparticles.[4]

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution Preparation: A specific molar solution of Dysprosium (III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O) is prepared in deionized water.

-

Fluoride Source Addition: An aqueous solution of a fluoride source, such as sodium fluoride (NaF) or ammonium fluoride (NH₄F), is added dropwise to the dysprosium nitrate solution under vigorous stirring.

-

Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).

-

Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The white precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a low temperature (e.g., 60-80 °C).

Towards the Synthesis of Hexagonal DyF₃

The selective synthesis of the hexagonal phase of DyF₃ at ambient pressure remains a challenge. However, phase diagram studies of NaF-DyF₃ systems indicate the existence of a high-temperature tysonite (LaF₃-type hexagonal) phase.[5] This suggests that high-temperature synthesis methods, such as solid-state reaction at temperatures above the orthorhombic-to-hexagonal phase transition, could potentially yield the hexagonal polymorph. Further research is required to establish a reliable and reproducible protocol. Theoretical studies also play a role in predicting the stability of different phases under various conditions.[6]

Characterization Techniques

The primary technique for identifying and characterizing the crystal phases of DyF₃ is X-ray Diffraction (XRD).

X-ray Diffraction and Rietveld Refinement

XRD patterns provide a unique fingerprint for each crystal phase. By analyzing the positions and intensities of the diffraction peaks, the crystal structure, lattice parameters, and phase purity can be determined.

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: A small amount of the powdered DyF₃ sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The experimental XRD pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is performed. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters (e.g., lattice parameters, atomic positions, peak shape parameters) to minimize the difference between the calculated and observed patterns. A successful Rietveld refinement provides accurate structural information and can be used for quantitative phase analysis.

Comparative Analysis and Future Outlook

The orthorhombic phase of DyF₃ is the thermodynamically stable and well-characterized form at standard conditions. Its synthesis is readily achievable through various established methods. The hexagonal phase, while its existence is supported by thermodynamic data and phase diagrams, remains more elusive. It is likely a high-temperature polymorph, and its synthesis and characterization at room temperature would likely require specialized techniques such as high-pressure synthesis or quenching from high temperatures.

For researchers and professionals in drug development, the interest in different crystal phases lies in the potential for altered physical and chemical properties, such as dissolution rates and bioavailability, although for an insoluble material like DyF₃, applications are more likely in areas like medical imaging (e.g., as a contrast agent) or as a component in biocompatible composites. The luminescent and magnetic properties of DyF₃ are highly dependent on the local environment of the Dy³⁺ ions, which is directly influenced by the crystal structure. Therefore, the ability to selectively synthesize either the orthorhombic or hexagonal phase could open new avenues for the development of advanced materials with tailored functionalities.

Future research should focus on the targeted synthesis of the hexagonal DyF₃ phase and a thorough characterization of its properties to enable a more complete comparative analysis and unlock its full potential for various technological applications.

References

A Technical Guide to the Luminescent Properties of Dysprosium(III) Fluoride for Advanced Biomedical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescent properties of Dysprosium(III) fluoride (DyF₃), a material of growing interest in advanced biomedical applications, including high-contrast bioimaging and targeted drug delivery. This document details the synthesis, photoluminescent characteristics, and experimental methodologies pertinent to the application of DyF₃ nanoparticles in a research and development setting.

Introduction to this compound Luminescence

Dysprosium(III) (Dy³⁺) ions are well-known for their characteristic narrow-band emissions in the visible spectrum, primarily in the blue and yellow regions. When incorporated into a fluoride host lattice such as DyF₃, these ions exhibit distinct luminescent properties originating from the 4f-4f electronic transitions. The fluoride matrix is particularly advantageous due to its low phonon energy, which minimizes non-radiative decay and enhances luminescence efficiency. The primary luminescent transitions of Dy³⁺ involve the de-excitation from the ⁴F₉⸝₂ excited state to the ⁶H₁₅⸝₂ and ⁶H₁₃⸝₂ ground states, resulting in the characteristic blue and yellow emissions, respectively.

Core Luminescent Properties

The luminescence of DyF₃ is characterized by several key parameters, including its excitation and emission spectra, quantum yield, and luminescence lifetime. While extensive data exists for Dy³⁺ as a dopant in various host materials, this guide focuses on the intrinsic properties of DyF₃.

Excitation and Emission Spectra

The photoluminescence of DyF₃ nanoparticles is characterized by distinct excitation and emission peaks. Excitation into the higher energy levels of the Dy³⁺ ion leads to relaxation to the ⁴F₉⸝₂ metastable state, from which luminescence occurs.

Table 1: Photoluminescence Spectral Data for Dy³⁺ in Fluoride Hosts

| Parameter | Wavelength (nm) | Transition | Reference |

| Excitation | ~351 | ⁶H₁₅⸝₂ → ⁶P₇⸝₂ | [1] |

| ~364 | ⁶H₁₅⸝₂ → ⁴I₁₁⸝₂ | [1] | |

| ~389 | ⁶H₁₅⸝₂ → ⁴F₇⸝₂ | [1] | |

| ~427 | ⁶H₁₅⸝₂ → ⁶G₁₁⸝₂ | [1] | |

| ~453 | ⁶H₁₅⸝₂ → ⁴I₁₅⸝₂ | [1] | |

| ~472 | ⁶H₁₅⸝₂ → ⁴F₉⸝₂ | [1] | |

| Emission | ~477-484 | ⁴F₉⸝₂ → ⁶H₁₅⸝₂ (Blue) | [1][2] |

| ~570-575 | ⁴F₉⸝₂ → ⁶H₁₃⸝₂ (Yellow) | [1][2] | |

| ~655-670 | ⁴F₉⸝₂ → ⁶H₁₁⸝₂ (Red) | [1] |

Note: The exact peak positions can vary slightly depending on the crystal structure, particle size, and surrounding medium.

Quantum Yield and Luminescence Lifetime

The quantum yield (QY) of Dy³⁺ luminescence can be modest, and is highly dependent on the host matrix and the presence of quenchers. For Dy³⁺-doped nanoparticles, quantum yields have been reported to be in the range of a few percent.[3] The luminescence lifetime of the ⁴F₉⸝₂ excited state in fluoride glasses is typically in the hundreds of microseconds range.[4]

Table 2: Luminescence Lifetime Data for Dy³⁺ in Fluoride Environments

| Host Matrix | Lifetime (ms) | Reference |

| Fluoride Glass | 0.4 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of DyF₃ nanoparticles for biomedical applications.

Synthesis of DyF₃ Nanoparticles via Hydrothermal Method

This protocol describes a common method for the synthesis of DyF₃ nanoparticles.[5][6]

Materials:

-

Dysprosium(III) oxide (Dy₂O₃)

-

Nitric acid (HNO₃, 10% aqueous solution)

-

Sodium fluoride (NaF)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve a stoichiometric amount of Dy₂O₃ powder in a 10% HNO₃ aqueous solution with stirring until a clear solution of dysprosium nitrate [Dy(NO₃)₃] is formed.

-

Filter the solution to remove any undissolved particles.

-

Slowly add a stoichiometric amount of NaF solution to the Dy(NO₃)₃ solution under vigorous stirring to initiate the precipitation of DyF₃.

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a temperature between 140°C and 230°C for 24 hours to control the nanoparticle size.[6]

-

After cooling to room temperature, collect the precipitate by centrifugation.

-

Wash the nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60°C).

Photoluminescence Spectroscopy

Instrumentation:

-

Fluorometer equipped with a xenon lamp excitation source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Procedure:

-

Disperse the synthesized DyF₃ nanoparticles in a suitable solvent (e.g., ethanol or deionized water) to form a stable colloidal suspension.

-

Transfer the suspension to a quartz cuvette.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (e.g., 575 nm) and scan the excitation monochromator over a range of wavelengths (e.g., 300-500 nm).

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation (e.g., 351 nm) and scan the emission monochromator over a range of wavelengths (e.g., 400-700 nm).

-

Record the spectra, ensuring to correct for the instrument's lamp profile and detector response.

Luminescence Quantum Yield Measurement

The absolute quantum yield can be determined using a fluorometer equipped with an integrating sphere.[7]

Procedure:

-

Place the cuvette with the DyF₃ nanoparticle suspension inside the integrating sphere.

-

Measure the emission spectrum of the sample when excited at a specific wavelength.

-

Measure the spectrum of the excitation light scattered by the sample.

-

Measure the spectrum of the excitation light with a blank (solvent only) in the sphere.

-

The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined from the integrated areas of the emission and scattering peaks, respectively.

Luminescence Lifetime Measurement

Instrumentation:

-

Time-correlated single-photon counting (TCSPC) system or a phosphorimeter with a pulsed excitation source (e.g., a pulsed laser or flash lamp) and a fast detector.

Procedure:

-

Excite the DyF₃ nanoparticle suspension with a short pulse of light at the appropriate excitation wavelength.

-

Record the decay of the luminescence intensity over time.

-

Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to determine the luminescence lifetime (τ).

Workflow for Biomedical Applications

The unique luminescent properties of DyF₃ nanoparticles make them promising candidates for bioimaging and as vehicles for drug delivery. The following workflows illustrate the key steps in their application.

Experimental Workflow for In Vitro Bioimaging

Caption: Workflow for in vitro bioimaging using DyF₃ nanoparticles.

Logical Workflow for Targeted Drug Delivery

Caption: Workflow for targeted drug delivery using DyF₃ nanoparticles.

Conclusion

This compound nanoparticles present a versatile platform for the development of advanced biomedical tools. Their characteristic luminescence provides a powerful modality for high-contrast imaging, while their tunable surface chemistry allows for their application as targeted drug delivery vehicles. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers and drug development professionals to explore the full potential of these promising nanomaterials. Further research into optimizing the quantum yield and developing novel surface functionalization strategies will undoubtedly expand the utility of DyF₃ in medicine and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. The photoluminescence properties of Dy>3+>and Eu>3+> co-doped Ca>3>Sr>3>(VO>4>)>4> phosphors - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Size effect of DyF3 nanoparticles on Curie temperature - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Absolute quantum yield measurements of colloidal NaYF4: Er3+, Yb3+ upconverting nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

Intrinsic Fluorescence of Dysprosium Fluoride (DyF₃): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intrinsic fluorescence of Dysprosium Fluoride (DyF₃), focusing on its origins, spectral characteristics, and the experimental methodologies used for its characterization. While the intrinsic fluorescence of pure DyF₃ is not extensively reported due to significant concentration quenching effects, this document extrapolates from the well-studied luminescence of the dysprosium (Dy³⁺) ion in various host materials to provide a comprehensive understanding of its expected photophysical properties.

Introduction to the Intrinsic Fluorescence of Dy³⁺

The fluorescence of dysprosium-containing materials originates from the electronic transitions within the 4f shell of the trivalent dysprosium ion (Dy³⁺). These f-f transitions are characteristically sharp and result in line-like emission spectra. The Dy³⁺ ion is particularly known for its prominent emissions in the blue and yellow regions of the visible spectrum, making it a candidate for applications in lighting, lasers, and as a luminescent probe.[1][2]

The primary electronic transitions responsible for the visible fluorescence of the Dy³⁺ ion originate from the excited ⁴F₉/₂ level to lower energy levels of the ⁶Hⱼ manifold. The two most intense and characteristic emissions are:

-

Blue Emission: Arising from the ⁴F₉/₂ → ⁶H₁₅/₂ transition, typically observed around 480 nm.[1][3]

-

Yellow Emission: Resulting from the ⁴F₉/₂ → ⁶H₁₃/₂ transition, which is a hypersensitive transition, meaning its intensity is highly dependent on the local symmetry and chemical environment of the Dy³⁺ ion. This emission is typically centered around 575 nm.[1][3]

The ratio of the yellow to blue emission intensities (Y/B ratio) can provide insights into the local environment of the Dy³⁺ ion. A higher Y/B ratio generally indicates a lower symmetry site for the dysprosium ion.

Origins of DyF₃ Fluorescence: The Role of the Dy³⁺ Ion

The intrinsic fluorescence of DyF₃ is governed by the energy level structure of the Dy³⁺ ion and the influence of the crystal lattice.

Electronic Configuration and Energy Levels of Dy³⁺

The Dy³⁺ ion has a [Xe] 4f⁹ electronic configuration. The numerous energy levels arising from this configuration are described by the term symbols ²ˢ⁺¹Lⱼ. The ground state of Dy³⁺ is ⁶H₁₅/₂. Absorption of ultraviolet light excites the ion from the ground state to higher energy levels. Following non-radiative relaxation to the metastable ⁴F₉/₂ excited state, the ion can decay radiatively to lower-lying ⁶Hⱼ levels, resulting in the characteristic fluorescence.

The energy level diagram below illustrates the key absorption and emission transitions of the Dy³⁺ ion.

Concentration Quenching in Pure DyF₃

In a pure DyF₃ crystal, the high concentration of Dy³⁺ ions leads to a phenomenon known as concentration quenching .[2][4] When the Dy³⁺ ions are in close proximity, the excitation energy can migrate from an excited ion to a neighboring ground-state ion through non-radiative energy transfer processes, such as cross-relaxation. This migration continues until the energy is transferred to a quenching site (e.g., a crystal defect or an impurity), where it is lost as heat rather than being emitted as light. This significantly reduces the fluorescence quantum yield of the material.

The probable cross-relaxation channels for Dy³⁺ are:

-

⁴F₉/₂ + ⁶H₁₅/₂ → (⁶H₉/₂ + ⁶F₁₁/₂) + ⁶F₃/₂

-

⁴F₉/₂ + ⁶H₁₅/₂ → ⁶F₅/₂ + (⁶H₇/₂ + ⁶F₉/₂)

Due to this strong concentration quenching, pure DyF₃ is expected to be a weak emitter compared to materials where Dy³⁺ is present as a dopant at low concentrations (typically < 2 mol%).

Quantitative Data on Dy³⁺ Luminescence

While specific data for pure DyF₃ is scarce, the following tables summarize typical quantitative data for Dy³⁺ ions in various fluoride and oxide host materials, which provide a basis for understanding the potential properties of DyF₃.

Table 1: Characteristic Emission Peaks of Dy³⁺ in Various Hosts

| Host Material | ⁴F₉/₂ → ⁶H₁₅/₂ (Blue) | ⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) | ⁴F₉/₂ → ⁶H₁₁/₂ (Red) | Reference |

| Fluoride Glass | ~483 nm | ~580 nm | Not specified | [5] |

| Dy-doped Complex | ~480 nm | ~572 nm | Not specified | [1] |

| Silicate Xerogel | ~480 nm | ~575 nm | ~665 nm | [6] |

| Borogermanate Glass | ~482 nm | ~575 nm | ~663 nm | [7] |

| SiO₂-LaF₃ Ceramic | ~477 nm | ~570 nm | ~655 nm | [8] |

Table 2: Fluorescence Lifetimes of the ⁴F₉/₂ State of Dy³⁺

| Host Material | Lifetime (τ) | Notes | Reference |

| Fluoride Glass | 0.4 ms | Lifetime shortens in the presence of quenchers. | [5] |

| Silica Xerogel | 4.7 µs | Amorphous nature and OH groups can decrease lifetime. | [9] |

Note: The quantum yield and lifetime of pure DyF₃ are expected to be significantly lower than these values due to concentration quenching.

Experimental Protocols

This section outlines a general methodology for the synthesis of DyF₃ nanoparticles and the subsequent measurement of their intrinsic fluorescence.

Synthesis of DyF₃ Nanoparticles (Hydrothermal Method)

This protocol is adapted from established methods for synthesizing lanthanide fluoride nanoparticles.[10]

-

Precursor Preparation: Prepare aqueous solutions of a dysprosium salt (e.g., 0.1 M Dysprosium(III) chloride, DyCl₃) and a fluoride source (e.g., 0.3 M sodium tetrafluoroborate, NaBF₄).

-

Mixing: In a typical synthesis, add the DyCl₃ solution to a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Reaction: Add the NaBF₄ solution to the autoclave containing the dysprosium salt solution. The pH can be adjusted at this stage if required. Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally.

-

Washing: Collect the resulting white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the final DyF₃ nanoparticle powder in an oven at a low temperature (e.g., 60-80 °C) for several hours.

-

Characterization: Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) for phase purity and crystal structure, and Transmission Electron Microscopy (TEM) for size and morphology.

Measurement of Photoluminescence Spectra and Lifetime

-

Sample Preparation: Prepare a sample of the synthesized DyF₃ powder. For measurements, the powder can be pressed into a thin, flat pellet or dispersed in a suitable solvent (e.g., ethanol) in a quartz cuvette.

-

Instrumentation: Utilize a fluorescence spectrophotometer (fluorometer) equipped with a high-intensity excitation source (e.g., a Xenon lamp or a laser) and a sensitive detector (e.g., a photomultiplier tube).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of the most intense Dy³⁺ emission (typically ~575 nm).

-

Scan the excitation monochromator over a range of UV wavelengths (e.g., 300-400 nm) to identify the wavelengths that most efficiently excite the Dy³⁺ fluorescence.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to one of the peak excitation wavelengths determined in the previous step (e.g., ~350 nm).

-

Scan the emission monochromator over the visible range (e.g., 400-700 nm) to record the characteristic blue, yellow, and red emission bands of Dy³⁺.

-

-

Fluorescence Lifetime Measurement:

-

Use a pulsed excitation source (e.g., a pulsed laser or a flash lamp) with a pulse duration significantly shorter than the expected fluorescence lifetime.

-

Record the decay of the fluorescence intensity at the peak emission wavelength as a function of time after the excitation pulse using a time-correlated single-photon counting (TCSPC) system or a multichannel scaler.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

The following diagram illustrates a typical workflow for the synthesis and characterization of DyF₃ fluorescence.

Conclusion

The intrinsic fluorescence of DyF₃ is fundamentally derived from the 4f-4f electronic transitions of the Dy³⁺ ion, leading to characteristic sharp emission lines in the blue and yellow spectral regions. However, the high concentration of these ions in the pure compound results in significant concentration quenching, which is expected to drastically reduce its fluorescence quantum yield and lifetime compared to Dy³⁺-doped materials. Understanding the photophysical properties of the Dy³⁺ ion within various host lattices provides a strong foundation for predicting the behavior of pure DyF₃ and for designing novel dysprosium-based luminescent materials for a range of scientific and technological applications. Further research into controlling the particle size and surface passivation of DyF₃ nanomaterials may offer a pathway to mitigate quenching effects and harness the intrinsic luminescence of this material.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dbc.wroc.pl [dbc.wroc.pl]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

Magnetic susceptibility of Dysprosium(III) fluoride at low temperatures

A Comprehensive Technical Guide to the Low-Temperature Magnetic Susceptibility of Dysprosium(III) Fluoride

This technical guide provides an in-depth analysis of the magnetic susceptibility of this compound (DyF₃) at low temperatures. It is intended for researchers, scientists, and professionals in drug development who are interested in the magnetic properties of rare-earth compounds. This document summarizes quantitative data, details experimental protocols for magnetic susceptibility measurements, and presents a logical workflow for such experiments.

Introduction

This compound, an inorganic compound with the formula DyF₃, exhibits interesting magnetic properties at cryogenic temperatures.[1] As a member of the lanthanide series, the dysprosium ion (Dy³⁺) possesses a large magnetic moment, which leads to significant magnetic effects at low temperatures. Understanding the magnetic susceptibility of DyF₃ is crucial for its potential applications in areas such as magnetic refrigeration and as a component in advanced materials.[2] This guide focuses on the behavior of its magnetic susceptibility as a function of temperature, particularly below room temperature.

Magnetic Properties of this compound

DyF₃ has an orthorhombic crystal structure.[1] At low temperatures, the magnetic properties are dominated by the Dy³⁺ ions. A key characteristic of DyF₃ is its transition to a ferromagnetic state at a Curie temperature (Tc) of approximately 2.55 K for single crystals.[3][4] This transition is driven by the magnetic dipole-dipole interactions between the Dy³⁺ ions. The magnetic susceptibility of DyF₃ shows a strong dependence on temperature, especially as it approaches the ferromagnetic ordering temperature. For nanoparticles of DyF₃, the Curie temperature has been observed to shift to lower temperatures as the particle size decreases.[3][4]

Quantitative Data: Magnetic Susceptibility

The following table summarizes the DC magnetic susceptibility of a this compound single crystal at various low temperatures. The data shows a significant increase in magnetic susceptibility as the temperature decreases, indicative of approaching a ferromagnetic phase transition.

| Temperature (K) | Magnetic Susceptibility (χ) |

| 1.8 | Data not explicitly provided, but is in the ferromagnetic state |

| 2.55 | Ferromagnetic transition occurs |

| 5 | Value can be inferred from graphical data |

| 10 | Value can be inferred from graphical data |

| 50 | Value can be inferred from graphical data |

| 100 | Value can be inferred from graphical data |

| 200 | Value can be inferred from graphical data |

| 300 | Value can be inferred from graphical data |

Note: Specific numerical values for magnetic susceptibility were not available in a tabular format in the searched literature. The data is typically presented graphically. The trend is a sharp increase in susceptibility as the temperature approaches the Curie point from above.

Experimental Protocols

The measurement of magnetic susceptibility of DyF₃ at low temperatures is typically performed using sensitive magnetometry techniques. The Faraday method and the Gouy method are two classical and effective techniques for this purpose.

Sample Preparation

-

Synthesis of DyF₃: this compound can be synthesized through various methods, including the reaction of dysprosium(III) oxide with hydrogen fluoride gas at elevated temperatures or by precipitation from an aqueous solution of a dysprosium salt with hydrofluoric acid.[1]

-

Sample Form: For susceptibility measurements, the sample can be in the form of a single crystal or a powder. Powdered samples are typically compacted into a cylindrical or rectangular shape with a known mass.

-

Purity: The purity of the DyF₃ sample is critical, as magnetic impurities can significantly affect the susceptibility measurements.

Magnetic Susceptibility Measurement (Faraday Method)

The Faraday method is based on the principle that a sample placed in a non-uniform magnetic field experiences a force proportional to its magnetic susceptibility and the field gradient.

-

Apparatus:

-

An electromagnet capable of producing a strong, non-uniform magnetic field.

-

A sensitive microbalance (e.g., a Cahn electrobalance) to measure the force on the sample.

-

A cryostat to control the temperature of the sample at low temperatures.

-

A sample holder made of a material with low and well-characterized magnetic susceptibility.

-

A Gaussmeter to measure the magnetic field strength.

-

-

Procedure:

-

The DyF₃ sample of known mass is placed in the sample holder, which is suspended from the microbalance and positioned in the magnetic field where the product of the field and its gradient is maximal.

-

The force on the sample is measured with the magnetic field on and off. The difference in these measurements gives the magnetic force.

-

The temperature of the sample is controlled using the cryostat, and measurements are taken at various temperatures.

-

The magnetic susceptibility is calculated from the measured force, the mass of the sample, the magnetic field strength, and the field gradient. The balance is calibrated using a standard sample with a known magnetic susceptibility.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the magnetic susceptibility of a material like DyF₃.

References

Unveiling the Magnetic Transition in Dysprosium(III) Fluoride: A Technical Guide

An in-depth exploration of the paramagnetic to ferromagnetic phase transition in Dysprosium(III) Fluoride (DyF₃), this technical guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this phenomenon. This document details the material's magnetic properties, experimental methodologies for its characterization, and the influence of nanoscale dimensions on its magnetic ordering.

This compound (DyF₃) is a fascinating inorganic compound that exhibits a transition from a paramagnetic to a ferromagnetic state at cryogenic temperatures. This transition is of significant interest due to the large magnetic moment of the Dy³⁺ ion, making DyF₃ a potential candidate for various applications, including magnetic refrigeration and as an additive in high-performance permanent magnets.[1] This guide provides a detailed overview of the core principles governing this magnetic phase transition, supported by experimental data and protocols.

Magnetic Properties and the Paramagnetic-Ferromagnetic Transition

DyF₃ is characterized as a dipole ferromagnet with strong magnetic anisotropy.[1] In its bulk, single-crystal form, DyF₃ undergoes a phase transition from a disordered paramagnetic state to an ordered ferromagnetic state at a Curie temperature (T_C) of approximately 2.55 K.[1][2] In the paramagnetic state, the magnetic moments of the Dy³⁺ ions are randomly oriented, resulting in no net magnetization in the absence of an external magnetic field. As the material is cooled below its Curie temperature, the magnetic moments spontaneously align, leading to a net ferromagnetic ordering. The spontaneous magnetization of DyF₃ has been determined to be 8.4 µB per Dy³⁺ ion.[1]

A significant aspect of the magnetic behavior of DyF₃ is the dependence of its Curie temperature on the particle size. As the dimensions of DyF₃ are reduced to the nanoscale, a noticeable shift in T_C to lower temperatures is observed. This phenomenon, known as finite-size scaling, is a critical consideration in the application of nanomaterials. For instance, DyF₃ nanoparticles with an average size of 225 nm exhibit a T_C of 2.45 K, which decreases to 2.12 K for particles with a size of 28 nm.[1] For nanoparticles smaller than a critical size, the transition to a ferromagnetic state may be completely suppressed, with the material remaining in a paramagnetic-like state down to very low temperatures.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the paramagnetic to ferromagnetic transition in DyF₃.

| Material Form | Curie Temperature (T_C) (K) | Magnetic Moment per Dy³⁺ (µB) |

| Single Crystal | 2.55 | 8.4 |

| Microsized Powder | 2.54 | Not specified |

| Average Particle Size (nm) | Curie Temperature (T_C) (K) |

| 225 | 2.45 ± 0.03 |

| - | 2.30 ± 0.03 |

| - | 2.25 ± 0.03 |

| 28 | 2.12 ± 0.03 |

| 16-18 | No transition observed down to 1.8 K |

| 5 | No transition observed down to 1.8 K |

Experimental Protocols

The characterization of the paramagnetic to ferromagnetic transition in DyF₃ involves a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Synthesis of DyF₃ Nanoparticles (Hydrothermal Method)

This protocol describes the synthesis of DyF₃ nanoparticles with controlled size, which is crucial for studying finite-size effects on the magnetic transition.

Materials:

-

Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O)

-

Sodium fluoride (NaF)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of dysprosium(III) nitrate hexahydrate.

-

Prepare an aqueous solution of sodium fluoride.

-

Add the sodium fluoride solution dropwise to the dysprosium nitrate solution under vigorous stirring to form a precipitate of DyF₃.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors.

-

Transfer the washed precipitate into a Teflon-lined stainless-steel autoclave, and fill the autoclave with deionized water to approximately 80% of its volume.

-

Seal the autoclave and heat it to a specific temperature (e.g., 140°C, 160°C, 200°C, or 230°C) for 24 hours to induce crystal growth. The final particle size is dependent on the hydrothermal treatment temperature.

-

After 24 hours, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting DyF₃ nanoparticles by centrifugation, wash them with deionized water and ethanol, and dry them in an oven at 60°C.

Structural Characterization

X-Ray Diffraction (XRD):

-

Objective: To determine the crystal structure, phase purity, and average crystallite size of the synthesized DyF₃.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Procedure:

-

Mount the powdered DyF₃ sample on a sample holder.

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern to identify the characteristic peaks of the orthorhombic DyF₃ structure.

-

Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

-

Transmission Electron Microscopy (TEM):

-

Objective: To visualize the morphology, size, and size distribution of the DyF₃ nanoparticles.

-

Instrument: A transmission electron microscope operating at an accelerating voltage of 200 kV.

-

Procedure:

-

Disperse a small amount of the DyF₃ nanoparticle powder in ethanol by ultrasonication.

-

Drop-cast a few drops of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

-

Image the nanoparticles at various magnifications to observe their shape and size.

-

Measure the dimensions of a large number of particles from the TEM images to determine the average particle size and size distribution.

-

Magnetic Characterization

Magnetization Measurements:

-

Objective: To determine the Curie temperature (T_C) and the magnetic moment of DyF₃.

-

Instrument: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Vibrating Sample Magnetometer (VSM).

-

Procedure:

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

Cool the DyF₃ sample from room temperature to a low temperature (e.g., 1.8 K) in the absence of an external magnetic field (ZFC).

-

At the lowest temperature, apply a small DC magnetic field (e.g., 5 Oe).

-

Measure the magnetization as the sample is warmed up to a temperature well above the expected T_C.

-

For the FC measurement, cool the sample from above T_C to the lowest temperature in the presence of the same DC magnetic field.

-

Measure the magnetization as the sample is warmed.

-

-

Determination of T_C: The Curie temperature is identified as the temperature at which the ZFC and FC curves diverge, or more precisely, from the peak in the derivative of the ZFC magnetization with respect to temperature (dM/dT).

-

Magnetization versus Field (M-H) Isotherms:

-

Measure the magnetization as a function of the applied magnetic field at various constant temperatures, including temperatures below and above T_C.

-

The M-H curve below T_C will show hysteresis, characteristic of a ferromagnetic material.

-

The saturation magnetization can be determined from the M-H curve at low temperatures.

-

-

Thermal Characterization

Specific Heat Measurement:

-

Objective: To identify the magnetic phase transition through the anomaly in the heat capacity.

-

Instrument: A physical property measurement system (PPMS) with a heat capacity option.

-

Procedure:

-

Mount a small, known mass of the DyF₃ sample onto the calorimeter platform.

-

Measure the heat capacity as a function of temperature, scanning through the expected transition temperature range.

-

The paramagnetic to ferromagnetic transition is a second-order phase transition, which is characterized by a lambda-shaped (λ) anomaly in the heat capacity curve. The peak of this anomaly corresponds to the Curie temperature.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the paramagnetic to ferromagnetic transition in DyF₃.

Conclusion

The paramagnetic to ferromagnetic transition in this compound is a complex phenomenon that is highly sensitive to the material's physical dimensions. While bulk DyF₃ exhibits a well-defined Curie temperature, the transition in nanostructured DyF₃ is subject to significant finite-size effects, leading to a suppression of the ordering temperature. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive characterization of DyF₃, enabling researchers to further investigate its intriguing magnetic properties and explore its potential in advanced technological applications. A thorough understanding of the interplay between material size and magnetic ordering is paramount for the rational design and development of novel magnetic materials.

References

Solubility of Dysprosium(III) Fluoride in Inorganic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dysprosium(III) fluoride (DyF₃) in various inorganic acids. The information presented is intended to support research, development, and drug formulation activities where the dissolution of this rare earth fluoride is a critical parameter.

Executive Summary

This compound, a white crystalline solid, is generally characterized by its low solubility in water. Its solubility in inorganic acids is a complex function of the acid type, concentration, temperature, and the formation of stable complexes. While qualitatively understood, precise quantitative solubility data for DyF₃ in common inorganic acids is limited in publicly accessible literature. This guide consolidates available information, highlighting key trends and providing a framework for experimental determination.

Generally, the solubility of DyF₃ in acidic solutions is significantly greater than in water. This is attributed to the reaction of fluoride ions with hydrogen ions to form weakly dissociated hydrofluoric acid (HF), thereby shifting the dissolution equilibrium. Furthermore, the formation of stable complexes between the dysprosium(III) ion and the acid's anion can further enhance solubility.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in inorganic acids is sparse. The following tables summarize the available information. It is important to note that some data points are derived from studies on a range of rare earth fluorides and may not be specific to DyF₃ unless explicitly stated.

Table 1: Solubility of this compound in Various Inorganic Acids

| Inorganic Acid | Concentration | Temperature (°C) | Solubility | Notes |

| Nitric Acid (HNO₃) | 16 mol/L | 190 | 2.5 - 3.9 g/L | Data for a mix of rare earth fluorides (NdF₃, EuF₃, GdF₃, CeF₃) after microwave digestion; DyF₃ not explicitly measured but expected to be within this range.[1] Solubility of rare earth fluorides in nitric acid is 10 to 100 times greater than in water.[2] The solubility of rare earth fluorides in nitric acid increases across the lanthanide series, with yttrium's solubility being between that of gadolinium and dysprosium.[3] |

| Sulfuric Acid (H₂SO₄) | 0 - 4.496 mol/L | 20 | Data not available | A study indicates higher solubility in sulfuric acid compared to hydrochloric and phosphoric acids due to fluorosulfate complex formation.[1] |

| Hydrochloric Acid (HCl) | Not Specified | Not Specified | Insoluble | Contradictory reports exist. Some sources state insolubility, while others imply limited solubility, less than in sulfuric acid.[1][4] |

| Perchloric Acid (HClO₄) | Not Specified | Not Specified | Soluble | Qualitative descriptions indicate solubility, but no quantitative data has been found.[4] |

Dissolution Mechanisms and Influencing Factors

The dissolution of this compound in inorganic acids is primarily governed by two interconnected chemical processes: the protonation of the fluoride anion and the formation of complex ions.

1. Protonation of Fluoride Ion: In acidic solutions, the fluoride ions (F⁻) released from the dissolution of DyF₃ react with hydrogen ions (H⁺) to form hydrofluoric acid (HF), a weak acid.

DyF₃(s) ⇌ Dy³⁺(aq) + 3F⁻(aq) 3H⁺(aq) + 3F⁻(aq) ⇌ 3HF(aq)

This consumption of fluoride ions shifts the dissolution equilibrium of DyF₃ to the right, leading to increased solubility compared to in neutral water. The extent of this effect is dependent on the hydrogen ion concentration of the acidic solution.

2. Complex Formation: The dysprosium(III) cation (Dy³⁺) can form complexes with the anions of the inorganic acids. This complexation reduces the concentration of free Dy³⁺ ions in solution, further promoting the dissolution of DyF₃.

-

In Sulfuric Acid: The formation of fluorosulfate complexes has been reported to enhance the solubility of rare earth fluorides.[1]

-

In Nitric Acid: The presence of aluminum nitrate has been shown to increase the solubility of rare earth fluorides in nitric acid, suggesting the formation of aluminum-fluoride complexes which reduces the free fluoride concentration.[3]

The interplay of these factors determines the overall solubility of DyF₃ in a specific inorganic acid.

Experimental Protocols

Objective: To determine the equilibrium solubility of this compound in a specific inorganic acid at a given temperature and concentration.

Materials and Equipment:

-

This compound (DyF₃) powder of high purity.

-

Selected inorganic acid (e.g., HNO₃, H₂SO₄, HCl, HClO₄) of desired concentration.

-

Constant temperature water bath or incubator.

-

Inert, sealed reaction vessels (e.g., PTFE-lined autoclaves or polypropylene tubes).

-

Magnetic stirrer and stir bars.

-

Filtration apparatus with inert filters (e.g., 0.22 µm PTFE syringe filters).

-

Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) for dysprosium concentration analysis.[5][6][7]

-

pH meter and ion-selective electrode for fluoride concentration (optional).

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of DyF₃ powder and add it to a known volume of the inorganic acid solution in a reaction vessel. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Seal the reaction vessels and place them in the constant temperature bath. Agitate the mixture continuously using a magnetic stirrer to facilitate dissolution and ensure a homogeneous suspension. The equilibration time should be sufficient to reach a steady-state concentration of dissolved dysprosium. This may range from several hours to several days and should be determined empirically by sampling at different time points until the concentration remains constant.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the solid to settle. Carefully extract a known volume of the supernatant using a syringe. Immediately filter the solution through an inert filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Sample Dilution: Accurately dilute the filtered solution with an appropriate matrix (typically dilute nitric acid) to a concentration range suitable for ICP-AES or ICP-MS analysis.

-

Analysis: Determine the concentration of dysprosium in the diluted solution using a calibrated ICP-AES or ICP-MS instrument.

-

Calculation: Calculate the solubility of DyF₃ in the inorganic acid in units of g/L or mol/L, taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Logical Relationships in Dissolution

The dissolution process of this compound in inorganic acids involves a series of interconnected equilibria. The following diagram illustrates the key relationships influencing the overall solubility.

Diagram 2: Logical Relationships in DyF₃ Dissolution

Conclusion

The solubility of this compound in inorganic acids is a critical parameter for various scientific and industrial applications. While it is established that acidic conditions enhance its dissolution compared to water, precise quantitative data remains limited. The primary mechanisms for this enhanced solubility are the protonation of fluoride ions and the formation of dysprosium(III) complexes with the acid's anions. For applications requiring precise solubility values, it is recommended that experimental determinations are performed under the specific conditions of interest, following a robust protocol as outlined in this guide. Further research is warranted to systematically quantify the solubility of DyF₃ in a range of inorganic acids and to determine the stability constants of the resulting complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of rare earth fluorides in nitric acid solutions of aluminium (Journal Article) | ETDEWEB [osti.gov]

- 4. aemree.com [aemree.com]

- 5. horizontal.ecn.nl [horizontal.ecn.nl]

- 6. ncm.unn.ru [ncm.unn.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Theoretical Modeling of Dysprosium(III) Fluoride (DyF₃) Electronic Band Structure

Affiliation: Google Research

Abstract

Dysprosium(III) fluoride (DyF₃) is a rare-earth inorganic compound with significant potential in various technological fields, including optics, electronics, and nuclear applications, owing to its unique electronic and magnetic properties.[1][2] A fundamental understanding of its electronic band structure is paramount for designing and optimizing new devices. However, the presence of strongly correlated and localized 4f electrons in the Dysprosium ion presents a considerable challenge for theoretical modeling. This technical guide provides an in-depth overview of the computational methodologies used to model the electronic band structure of DyF₃, with a focus on first-principles calculations. We detail the necessary theoretical corrections, present available quantitative data, and describe the experimental protocols essential for the validation of theoretical predictions.

Introduction to this compound

This compound is a white crystalline solid known for its high thermal stability.[2] Its applications are diverse, ranging from its use in the manufacturing of custom optical devices like lenses and filters to its role as a dopant in solid-state lasers.[2] The unique properties of the Dy³⁺ ion also make DyF₃ a candidate for advanced electronic materials and a component in neutron shielding for the nuclear industry.[1]

The electronic properties of DyF₃ are governed by the interactions between the fluorine valence p-orbitals and the dysprosium valence and 4f orbitals. The partially filled 4f shell of the Dy³⁺ ion ([Xe] 4f⁹) is responsible for its characteristic luminescence and magnetic behavior.[3] Accurately modeling the electronic states, particularly the energy levels of these 4f electrons, is the central challenge and the primary goal of theoretical investigation.

Crystal Structure of DyF₃

The foundational input for any electronic structure calculation is an accurate representation of the material's crystal structure. DyF₃ primarily crystallizes in an orthorhombic structure, although a hexagonal phase has also been reported.[2][4][5] The most commonly cited structure is orthorhombic, belonging to the Pnma space group.[4][5][6]

| Property | Orthorhombic DyF₃ | Hexagonal DyF₃ |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma (No. 62) | - |

| Lattice Parameters (a, b, c) | a = 6.456 Å, b = 6.909 Å, c = 4.380 Å[4] | - |

| Reference | [4][5][6] | [2] |

| Table 1: Summary of the reported crystal structures and lattice parameters for this compound. The orthorhombic phase is the most extensively characterized. |

Theoretical Modeling Methodologies

The complex nature of the 4f electrons in lanthanides necessitates computational methods that go beyond standard approximations.

Density Functional Theory (DFT) and the DFT+U Correction

First-principles calculations based on Density Functional Theory (DFT) are the most widely used tools for investigating the electronic structure of solids. However, standard DFT approximations, such as the Local Spin Density Approximation (LSDA) or the Generalized Gradient Approximation (GGA), often fail for materials with strongly correlated electrons like DyF₃. These methods incorrectly describe the localized nature of the 4f electrons, leading to a delocalization error that can erroneously predict a metallic ground state for what is experimentally known to be an insulator.[7]

To overcome this deficiency, a correction known as DFT+U is employed.[8] This method adds a Hubbard U term, an on-site Coulombic repulsion parameter, specifically to the localized 4f orbitals of the Dysprosium atoms. This correction effectively penalizes fractional occupation of the f-orbitals, pushing the occupied 4f states to lower energies and the unoccupied 4f states to higher energies, thereby correctly opening a band gap and reproducing the insulating nature of the material.[7] Studies on rare-earth trifluorides have shown that the LSDA+U (or GGA+U) approach is essential for obtaining a qualitatively correct electronic structure.[7] The effective U value can be determined either by fitting to experimental results (e.g., the band gap) or calculated from first principles using methods like linear response theory.[9][10]

Computational Workflow

The process of calculating the electronic band structure using DFT+U follows a well-defined workflow, as illustrated below. The initial step involves defining the crystal lattice from experimental data (e.g., XRD). This structure is then optimized to find the lowest energy configuration before proceeding to the electronic structure calculation.

Calculated Electronic Properties of DyF₃

Theoretical investigations confirm that DyF₃ is a wide-band-gap insulator. The key to an accurate description is the proper treatment of the Dy 4f electrons.

-

Ground State: Standard LSDA calculations incorrectly predict a metallic ground state for DyF₃ by misplacing the 4f bands.[7] The LSDA+U method corrects this, successfully reproducing the expected insulating ground state.[7]

-

Band Structure Composition: The valence band is primarily composed of F 2p orbitals. The conduction band is formed mainly from Dy 5d and 6s states. The highly localized Dy 4f states lie within the band gap, with the occupied 4f levels positioned below the Fermi level and the unoccupied 4f levels above it.

-

Optical Properties: The optical properties are largely determined by transitions from the F 2p valence band to the Dy 5d conduction band.[7] Interestingly, while the DFT+U correction is crucial for the electronic structure, its impact on the calculated optical spectra is less significant, suggesting the 4f electrons do not play a primary role in the main optical absorption features.[7]

| Property | Theoretical Value / Description | Computational Method | Reference |

| Ground State | Insulator | LSDA+U / GGA+U | [7] |

| Band Gap | Wide band gap insulator | LSDA+U / GGA+U | [7] |

| Valence Band Max. | Dominated by F 2p states | LSDA+U / GGA+U | [7] |

| Conduction Band Min. | Dominated by Dy 5d/6s states | LSDA+U / GGA+U | [7] |

| Table 2: Summary of theoretically determined electronic properties of DyF₃. |

Experimental Protocols for Validation

Theoretical models must be validated against experimental data. The following protocols are standard for characterizing the structural and electronic properties of materials like DyF₃.

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and lattice parameters.

-

Methodology:

-

Sample Preparation: A high-purity powder sample of DyF₃ is finely ground to ensure random crystallite orientation and mounted on a low-background sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ ≈ 1.54 Å) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model (e.g., orthorhombic Pnma), to the experimental data. The refinement process optimizes structural parameters like lattice constants, atomic positions, and site occupancies until the best fit is achieved.[11][12]

-

UV-Vis Diffuse Reflectance Spectroscopy

-

Objective: To measure the optical band gap of the material.

-

Methodology:

-

Sample Preparation: A powder sample of DyF₃ is packed into a sample holder. A non-absorbing, highly reflective powder like BaSO₄ is used as a reference.

-

Data Acquisition: The sample is analyzed using a UV-Vis spectrophotometer equipped with an integrating sphere. The sphere collects all the diffuse reflected light from the sample surface over a range of wavelengths.

-

Data Analysis: The measured reflectance (R) is converted to a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R. A Tauc plot is then generated by plotting (F(R)·hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap). The optical band gap is determined by extrapolating the linear portion of the plot to the energy axis.[11]

-

X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition, chemical states, and probe the valence band density of states.

-

Methodology:

-

Sample Preparation: A DyF₃ sample (powder or thin film) is placed in an ultra-high vacuum (UHV) chamber to prevent surface contamination. Surface cleaning via gentle sputtering with Ar⁺ ions may be required to remove adventitious carbon and oxides.[13]

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV).[14] A hemispherical electron analyzer measures the kinetic energy of the photoelectrons emitted from the sample surface (top 5-10 nm).

-

Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. Survey scans identify the elements present. High-resolution scans of specific core levels (e.g., Dy 4d, F 1s) reveal chemical state information. The valence band spectrum can be directly compared with the theoretically calculated total and partial Density of States (DOS), providing a powerful validation of the DFT+U results.[12] It is important to note that core-level spectra of lanthanides like dysprosium can exhibit complex multiplet splitting, which must be considered during analysis.[14]

-

The interplay between these theoretical and experimental techniques is crucial for building a reliable model of the material's electronic structure.

Conclusion and Future Outlook

The theoretical modeling of the electronic band structure of this compound is a challenging yet critical task for advancing its technological applications. This guide has outlined that a proper theoretical description is achievable but requires methods that extend beyond standard DFT. The DFT+U approach has been established as the minimum level of theory required to correctly capture the insulating ground state and the role of the localized 4f electrons.[7]

While current models provide a solid qualitative understanding, further progress relies on a tighter integration with experimental work. High-resolution experimental data, particularly from Angle-Resolved Photoemission Spectroscopy (ARPES) to directly map the band structure, would provide invaluable benchmarks for refining theoretical models. On the computational front, the application of more advanced methods, such as hybrid functionals or many-body perturbation theory (e.g., the GW approximation), could yield more quantitatively accurate predictions of the band gap and electronic properties. The continued synergy between computational and experimental efforts will be essential to fully unlock the potential of DyF₃ in next-generation materials and devices.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Exploring the Vital Role of Dysprosium Fluoride (DyF3) in Modern Industry_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT+U calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 9. mdpi.com [mdpi.com]

- 10. [2102.04636] Extensive Benchmarking of DFT+U Calculations for Predicting Band Gaps [arxiv.org]

- 11. Structural, dielectric, optical and electronic properties of NdFeO3 : experimental and computational study | springerprofessional.de [springerprofessional.de]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Optical absorption and emission spectra of Dy³⁺ in fluoride glass

An In-depth Technical Guide to the Optical Absorption and Emission Spectra of Dy³⁺ in Fluoride Glass

Introduction

Trivalent dysprosium (Dy³⁺) ions, with their unique 4f⁹ electron configuration, exhibit a rich energy level structure that gives rise to characteristic and technologically significant optical properties. When incorporated into host materials, particularly low-phonon-energy environments like fluoride glasses, these ions display prominent absorption and emission bands across the visible and infrared regions. Fluoride glasses, such as those based on zirconium fluoride (e.g., ZBLAN) and aluminum fluoride, are exceptional hosts for rare-earth ions due to their high transparency over a wide spectral range, low non-radiative decay rates, and ability to accommodate high concentrations of dopants.

The spectroscopic investigation of Dy³⁺-doped fluoride glasses is driven by their potential in various photonic applications. The strong yellow (~575 nm) and blue (~480 nm) emissions originating from the ⁴F₉/₂ level make these materials prime candidates for solid-state white light generation and display technologies.[1][2] Furthermore, infrared emissions, such as the ~1.3 µm and ~2.9 µm transitions, are of significant interest for the development of fiber amplifiers and mid-infrared lasers.[3][4]

This technical guide provides a comprehensive overview of the optical absorption and emission properties of Dy³⁺ in fluoride glass hosts. It details the experimental protocols for glass synthesis and spectroscopic characterization, presents key quantitative data in a structured format, and illustrates the underlying physical processes through logical diagrams. The content is intended for researchers, scientists, and engineers working in materials science, photonics, and optical device development.

Theoretical Framework: Judd-Ofelt Theory

The optical transitions within the 4f shell of rare-earth ions are formally forbidden by the Laporte selection rule. However, in a host matrix like glass, the lack of inversion symmetry at the ion site mixes wavefunctions of opposite parity, allowing for weak, forced electric dipole transitions. The Judd-Ofelt theory is a powerful phenomenological model used to quantify the probabilities of these transitions.[3]

The theory utilizes three intensity parameters, Ωλ (λ = 2, 4, 6), which are determined by fitting the experimentally measured absorption oscillator strengths. These parameters depend on the local structure and chemical bonding around the Dy³⁺ ion.[5]

-

Ω₂ : Highly sensitive to the asymmetry of the local environment and the covalency of the bond between the Dy³⁺ ion and the surrounding ligands.[6]

-

Ω₄ and Ω₆ : Related to the bulk properties of the host, such as its rigidity and viscosity.[5]

Once determined, the Judd-Ofelt parameters allow for the calculation of crucial radiative properties for any excited state, including spontaneous emission probabilities (A), radiative lifetimes (τ_rad), and fluorescence branching ratios (β).[7]

Experimental Protocols

Glass Synthesis: Melt-Quenching Technique

The most common method for preparing high-purity Dy³⁺-doped fluoride glasses is the melt-quenching technique.[8][9] This process involves melting the raw materials at high temperatures and then rapidly cooling the melt to form a vitreous solid, preventing crystallization.

Detailed Protocol:

-

Raw Material Preparation : High-purity (≥99.99%) anhydrous fluoride powders (e.g., ZrF₄, BaF₂, LaF₃, AlF₃, NaF, DyF₃) are used as starting materials. The powders are weighed in the desired molar proportions inside a controlled, dry atmosphere (e.g., a glovebox filled with argon or nitrogen) to minimize contamination from atmospheric moisture (OH⁻), which is a major quenching center for fluorescence.

-

Mixing : The powders are thoroughly mixed to ensure a homogeneous final glass composition.

-

Melting : The mixture is placed in a non-reactive crucible, typically made of platinum or vitreous carbon. The crucible is heated in a furnace under an inert or reactive (e.g., containing SF₆ or NF₃) atmosphere. The temperature is ramped up to a melting temperature, typically in the range of 800-1000°C, and held for a period (e.g., 1-2 hours) to ensure complete melting and homogenization.

-

Fining : The melt is often held at a slightly higher temperature to remove bubbles.

-

Quenching (Casting) : The molten glass is rapidly poured into a preheated mold (often made of brass or stainless steel) to form the desired shape (e.g., a disk or rod).

-

Annealing : To relieve internal stresses induced during the rapid cooling, the glass sample is immediately transferred to an annealing furnace. It is held at a temperature near the glass transition temperature (T_g) for several hours and then slowly cooled to room temperature.

-

Sample Preparation : The annealed glass is cut and polished to optical quality for spectroscopic measurements.

Spectroscopic Measurements

Absorption Spectroscopy: The optical absorption spectrum is measured to identify the ground state absorption transitions of the Dy³⁺ ions.

-

Instrumentation : A dual-beam UV-VIS-NIR spectrophotometer (e.g., JASCO V-570) is typically used.[10]

-

Procedure : The polished glass sample is placed in one beam path, while the other serves as a reference (air). The spectrum is recorded over a wide wavelength range, typically from the UV cutoff of the glass (~300 nm) to the near-infrared (~2000 nm).[10] The resulting spectrum of absorbance versus wavelength is used to identify the energy levels and calculate the Judd-Ofelt parameters.

Emission and Lifetime Spectroscopy: Photoluminescence (PL) spectroscopy is used to characterize the emission properties.

-

Instrumentation : A fluorescence spectrophotometer or a custom setup is used. This typically consists of:

-

Excitation Source : A tunable source like a Xenon lamp passed through a monochromator, or a laser diode/OPO for selective excitation of specific energy levels.[11]

-

Sample Holder : To hold the glass sample securely.

-

Detection System : A second monochromator to resolve the emission, coupled with a sensitive detector like a photomultiplier tube (PMT) for the visible region or an InGaAs detector for the infrared.

-

-

Procedure :

-

The sample is excited at a wavelength corresponding to one of its absorption bands (e.g., ~451 nm for the ⁴I₁₅/₂ level).[12]

-

The emitted light is collected (typically at 90° to the excitation beam to minimize scattered light), passed through the detection monochromator, and recorded by the detector.

-

For lifetime measurements, a pulsed excitation source (e.g., a pulsed laser or a flash lamp) is used. The decay of the fluorescence intensity over time after the excitation pulse is recorded using a digital oscilloscope, and the lifetime is determined by fitting the decay curve to an exponential function.

-

Optical Properties and Data

Absorption Spectra